3 beta-O-acetyloleanolic acid
Description
Overview of Oleanane-Type Triterpenoids and Their Research Significance
Among the various classes of pentacyclic triterpenoids, the oleanane-type is one of the most common and extensively studied. bohrium.com Oleanane-type triterpenoids, including the well-known oleanolic acid, are characterized by the oleanane (B1240867) skeleton. nih.gov They are abundant in nature, with oleanolic acid itself having been isolated from over 1,600 plant species. nih.gov
The research significance of oleanane-type triterpenoids stems from their broad spectrum of biological activities. Numerous studies have demonstrated their potential as anti-inflammatory, antioxidant, hepatoprotective, and cardioprotective agents. nih.gov Furthermore, significant research efforts have been directed towards their anticancer properties, with studies showing that they can inhibit the proliferation and induce apoptosis in various cancer cell lines. nih.govnih.gov The modulation of multiple intracellular signaling pathways by these compounds is a key area of investigation. nih.gov
The inherent lipophilicity of oleanane triterpenoids presents challenges for their use as therapeutic agents. mdpi.combohrium.com Consequently, a major focus of current research is the chemical modification of these natural compounds to enhance their biological activity and improve their pharmacokinetic profiles. bohrium.comnih.gov This has led to the synthesis of numerous derivatives with potent anti-inflammatory and anticarcinogenic properties. nih.gov
Role of 3β-O-Acetyloleanolic Acid within Triterpenoid (B12794562) Research Paradigms
3β-O-Acetyloleanolic acid, also known as oleanolic acid acetate (B1210297), is a derivative of oleanolic acid where the hydroxyl group at the C-3 position is acetylated. sigmaaldrich.commdpi.com This seemingly simple modification has been shown to significantly influence the compound's biological activity, making it a key subject within triterpenoid research.
The acetylation of oleanolic acid to form 3β-O-acetyloleanolic acid has been explored as a strategy to enhance its therapeutic potential. mdpi.commdpi.com For instance, research has indicated that this acetylated derivative can exhibit improved cytotoxic activity against certain cancer cell lines compared to its parent compound, oleanolic acid. mdpi.com Studies have shown that 3β-O-acetyloleanolic acid can induce apoptosis in human colon carcinoma cells. nih.govunt.edumdpi.com
Furthermore, 3β-O-acetyloleanolic acid has been investigated for its anti-inflammatory and immunomodulatory effects. frontiersin.org Research suggests it may be more effective than oleanolic acid in suppressing certain inflammatory pathways. frontiersin.org This has positioned 3β-O-acetyloleanolic acid as a valuable tool for studying the structure-activity relationships of oleanane triterpenoids and as a lead compound for the development of new therapeutic agents. mdpi.commdpi.com
Historical and Current Trajectories in the Academic Investigation of 3β-O-Acetyloleanolic Acid
The academic investigation of 3β-O-acetyloleanolic acid is intrinsically linked to the broader study of its parent compound, oleanolic acid, which has been a subject of scientific interest for many decades. Early research focused on the isolation and structural elucidation of these compounds from various plant sources.
In more recent times, the focus has shifted towards the synthesis and biological evaluation of derivatives like 3β-O-acetyloleanolic acid. This shift has been driven by the desire to improve the pharmacological properties of natural triterpenoids. mdpi.com A significant portion of current research involves the semi-synthesis of 3β-O-acetyloleanolic acid from oleanolic acid and the subsequent evaluation of its biological activities. iiarjournals.orgiomcworld.com
Current research trajectories are exploring a wide range of potential applications for 3β-O-acetyloleanolic acid. These include its anticancer, mdpi.comacs.org anti-inflammatory, frontiersin.org and anti-diabetic properties. ekb.eg For example, studies have investigated its ability to induce apoptosis in cancer cells through various mechanisms, including the upregulation of death receptors. nih.govmdpi.com Additionally, its potential to alleviate symptoms in experimental models of autoimmune diseases is an active area of investigation. frontiersin.org The synthesis of further derivatives of 3β-O-acetyloleanolic acid, such as amides and hydrazides, is also being explored to create novel compounds with enhanced or specific biological activities. iiarjournals.orgresearchgate.net
Data Tables
Table 1: Physicochemical Properties of 3β-O-Acetyloleanolic Acid
| Property | Value | Source |
| Molecular Formula | C₃₂H₅₀O₄ | nih.govcymitquimica.com |
| Molecular Weight | 498.7 g/mol | nih.gov |
| IUPAC Name | (3β)-3-(Acetyloxy)olean-12-en-28-oic acid | sigmaaldrich.com |
| CAS Number | 4339-72-4 | nih.gov |
| Physical Form | Solid | sigmaaldrich.com |
| Solubility | Soluble in DMF (0.14mg/mL) | glpbio.com |
Table 2: Selected Research Findings on the Biological Activities of 3β-O-Acetyloleanolic Acid
| Biological Activity | Cell Line/Model | Key Finding | Reference(s) |
| Anticancer | HCT-116 (colon carcinoma) | Induced apoptosis through an extrinsic caspase signaling cascade and upregulation of death receptor 5 (DR5). | nih.govunt.edumdpi.com |
| Anticancer | SKOV-3 (ovarian cancer) | Exhibited significant cytotoxic activity with a low IC₅₀ value. | mdpi.com |
| Anti-inflammatory | THP-1 Blue cells (TLR2 reporter) | Showed significant inhibition of TLR2 activation. | frontiersin.org |
| Anti-inflammatory | EAE mouse model | Attenuated clinical symptoms of experimental autoimmune encephalomyelitis. | frontiersin.org |
| Antiplasmodial | Plasmodium falciparum (NF54) | Exhibited antiplasmodial activity with an IC₅₀ of 4.3 μg/ml. | iomcworld.com |
| Antimycobacterial | Mycobacterium tuberculosis H37RV | Showed antimycobacterial activity with a MIC₉₉ of 79.8 μg/ml. | iomcworld.com |
| Hypoglycemic | STZ-induced diabetic rats | Decreased glucose levels at a dose of 31 mg/kg. | ekb.eg |
Structure
3D Structure
Properties
Molecular Formula |
C32H50O4 |
|---|---|
Molecular Weight |
498.7 g/mol |
IUPAC Name |
(4aS,6aR,6aS,6bR,8aS,10S,12aS,14bS)-10-methoxycarbonyl-2,2,6a,6b,9,9,12a-heptamethyl-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylic acid |
InChI |
InChI=1S/C32H50O4/c1-27(2)15-17-32(26(34)35)18-16-30(6)20(22(32)19-27)9-10-24-29(5)13-11-21(25(33)36-8)28(3,4)23(29)12-14-31(24,30)7/h9,21-24H,10-19H2,1-8H3,(H,34,35)/t21-,22+,23+,24-,29+,30-,31-,32+/m1/s1 |
InChI Key |
HDWYAPCZHCDUNP-JVZQWSIASA-N |
Isomeric SMILES |
C[C@]12CC[C@@H](C([C@@H]1CC[C@@]3([C@@H]2CC=C4[C@]3(CC[C@@]5([C@H]4CC(CC5)(C)C)C(=O)O)C)C)(C)C)C(=O)OC |
Canonical SMILES |
CC1(CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C)C(=O)OC)C)C)C2C1)C)C(=O)O)C |
Origin of Product |
United States |
Occurrence, Bioprospecting, and Natural Isolation Methodologies
Distribution in Botanical Species
Identification of Natural Sources
3 beta-O-acetyloleanolic acid has been successfully isolated from a range of botanical species. Research has confirmed its presence in the seeds of Vigna sinensis K. (Cowpea). It is also found in the whole plant of Catharanthus pusillus. saudijournals.com Further studies have identified it in other plants such as Betula davurica and Gelasia cretica. nih.gov While its parent compound, oleanolic acid, is found in the root bark of Ulmus pumila L. (Siberian Elm), the acetylated form's presence in this specific species is less documented. nih.gov The compound is also a constituent of the triterpenoid (B12794562) fraction of Eucalyptus globulus bark. nih.govmdpi.com
The following table summarizes the key botanical sources of this compound.
| Botanical Species | Common Name | Family | Reference |
|---|---|---|---|
| Vigna sinensis K. | Cowpea | Fabaceae | saudijournals.com |
| Catharanthus pusillus | Tiny Periwinkle | Apocynaceae | saudijournals.com |
| Eucalyptus globulus | Tasmanian Blue Gum | Myrtaceae | nih.govmdpi.com |
| Betula davurica | Dahurian Birch | Betulaceae | nih.gov |
| Melaleuca bracteata | Black-bracted Honey Myrtle | Myrtaceae | researchgate.net |
Specific Plant Parts and Ecological Contexts of Occurrence
The accumulation of this compound is often localized to specific parts of the plant. For instance, in Vigna sinensis K., the compound is isolated from the seeds. In Catharanthus pusillus, it has been extracted from the whole plant material. saudijournals.com In Eucalyptus globulus, it is found in the deciduous bark. nih.govmdpi.com Research on Melaleuca bracteata 'Revolution Gold' has identified the compound in its leaves. researchgate.net
Triterpenoids, including this compound, are secondary metabolites. nih.gov In plants, these compounds are not involved in primary growth and development but often play a role in defense mechanisms against herbivores and pathogens. The specific ecological triggers for the production of this compound are a complex area of ongoing research.
| Botanical Species | Plant Part | Reference |
|---|---|---|
| Vigna sinensis K. | Seeds | saudijournals.com |
| Catharanthus pusillus | Whole Plant | saudijournals.com |
| Eucalyptus globulus | Deciduous Bark | nih.govmdpi.com |
| Melaleuca bracteata | Leaves | researchgate.net |
| Ulmus pumila L. | Root Bark (contains parent oleanolic acid) | nih.gov |
Advanced Isolation and Purification Techniques from Complex Natural Matrices
Extracting and purifying this compound from plant material requires sophisticated methodologies to separate it from a multitude of other compounds.
Chromatographic Methodologies
Chromatography is a cornerstone of natural product isolation. Column chromatography is a widely used technique for the purification of this compound. In studies on Catharanthus pusillus, the crude plant extract was subjected to column chromatography to isolate the compound. saudijournals.com This method involves passing the extract through a column packed with a stationary phase (like silica (B1680970) gel), and different compounds are separated based on their differential adsorption to the stationary phase and solubility in the mobile phase. Thin-Layer Chromatography (TLC) is often used in conjunction with column chromatography to monitor the separation process. saudijournals.com
Vacuum Liquid Chromatography (VLC) is another effective technique, often used as a preliminary fractionation step before final purification by column chromatography. It allows for a faster separation of crude extracts into fractions of varying polarity.
Extraction Optimization Studies
Modern extraction techniques aim to improve efficiency, yield, and environmental sustainability. Supercritical Fluid Extraction (SFE) has emerged as a promising "green" alternative to conventional solvent extraction. researchgate.net
Supercritical Fluid Extraction (SFE) using carbon dioxide (SC-CO₂) is particularly advantageous as it is non-toxic, non-flammable, and easily removed from the final product. ubm.ro The selectivity of SC-CO₂ can be fine-tuned by adjusting parameters like pressure and temperature. For moderately polar compounds like triterpenoids, the efficiency of SC-CO₂ extraction can be significantly enhanced by adding a co-solvent, such as ethanol (B145695). mdpi.comubm.ro
A study on the extraction of triterpenoids from Eucalyptus globulus bark investigated the optimization of SFE parameters. nih.govmdpi.com The research demonstrated that pressure and the addition of ethanol as a co-solvent had a substantial influence on the extraction yield. For instance, adding 5% ethanol to the supercritical CO₂ significantly increased the amount of triterpenoids extracted compared to using pure CO₂ at the same pressure and temperature. mdpi.com Such optimization studies are crucial for developing efficient and scalable methods for obtaining high-purity this compound for further research.
The following table outlines key parameters from an SFE optimization study for triterpenoids, including 3-acetyloleanolic acid.
| Plant Source | Technique | Key Parameters Optimized | Finding | Reference |
|---|---|---|---|---|
| Eucalyptus globulus (Bark) | Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent (Ethanol) | Pressure and ethanol percentage greatly influence yield. 5% ethanol increased triterpenoid extraction by 151% compared to pure CO₂ at 160 bar. | mdpi.com |
| Ganoderma lucidum | Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent (Ethanol) | Optimal conditions were found to be 380 bar, 60°C, and 7% v/v ethanol, demonstrating the effectiveness of RSM for optimization. | ubm.ro |
| Acacia dealbata (Leaves) | Supercritical Fluid Extraction (SFE) | Pressure, Temperature, Co-solvent (Ethyl acetate) | Lower temperatures enhanced selectivity towards specific triterpenoids. | researchgate.net |
Chemical Synthesis and Rational Derivatization Strategies
Semi-Synthesis from Precursor Oleanolic Acid
3-beta-O-acetyloleanolic acid is most commonly prepared through the semi-synthesis from oleanolic acid, a readily available pentacyclic triterpenoid (B12794562) found in numerous plant species. mdpi.comresearchgate.net This precursor molecule features key functional groups—a hydroxyl group at the C-3 position and a carboxylic acid at the C-28 position—that are prime targets for chemical modification. researchgate.netmdpi.com The selective acetylation of the C-3 hydroxyl group is the fundamental step in this process.
The standard and widely reported method for the synthesis of 3-beta-O-acetyloleanolic acid involves the acetylation of the C-3 hydroxyl group of oleanolic acid. mdpi.com A common protocol employs acetic anhydride (B1165640) as the acetylating agent and pyridine (B92270) as the solvent and catalyst. tandfonline.comacademie-sciences.fr
In a typical procedure, oleanolic acid is dissolved in dry pyridine, to which acetic anhydride is added. tandfonline.comnih.gov The reaction mixture is stirred at room temperature for a period that can range from 12 to 24 hours to ensure complete conversion. tandfonline.comnih.gov The reaction is subsequently quenched by pouring the mixture into ice water, which hydrolyzes the excess acetic anhydride. tandfonline.com The solid product, 3-beta-O-acetyloleanolic acid, precipitates and can be collected via filtration and washed with water to remove impurities. tandfonline.com This method is effective, often resulting in high yields, sometimes reported to be quantitative (100%). tandfonline.com
While the acetic anhydride/pyridine system is standard, research has explored modifications to optimize the reaction, often with the goal of avoiding toxic solvents like pyridine. nih.govmdpi.com One such strategy involves using acetic anhydride as both the acetylating agent and the solvent, with the reaction conducted by refluxing the mixture. mdpi.com This pyridine-free method offers a safer, though more aggressive, alternative. mdpi.com
Another approach involves modifying the reaction temperature to control selectivity, as seen in the synthesis of different acetylated derivatives where reactions were conducted at 0°C or 25°C to yield specific products. nih.gov Purification strategies are also crucial for obtaining high-purity compounds. Following the initial precipitation and filtration, recrystallization from a suitable solvent, such as ethanol (B145695), is a common final step to purify the crude product. nih.gov
| Protocol | Reagents & Solvents | Conditions | Yield | Reference |
| Standard Protocol | Oleanolic acid, Acetic Anhydride, Pyridine | Room temperature, 24 h | 100% | tandfonline.com |
| Modified Protocol | Oleanolic acid, Acetic Anhydride, Pyridine | Room temperature, 12 h | 87% | nih.gov |
| Pyridine-Free | Oleanolic acid, Acetic Anhydride | Reflux, 30 min | Not specified | mdpi.com |
Synthesis of Novel Structural Analogs and Derivatives
The oleanolic acid scaffold is a versatile platform for creating diverse structural analogs. nih.gov Starting from 3-beta-O-acetyloleanolic acid or oleanolic acid itself, chemists have employed various derivatization strategies to explore new chemical space and generate compounds for further investigation.
The functional groups of oleanolic acid, particularly the C-28 carboxyl group and the C-3 hydroxyl group, are readily derivatized. researchgate.net
Esterification: The C-28 carboxyl group can be esterified to produce analogs like 28-methyl-3-acetyloleanane. nih.gov This is typically achieved by reacting the acetylated oleanolic acid with an alkylating agent such as iodomethane (B122720) in the presence of a base like sodium carbonate. nih.gov Furthermore, the C-3 hydroxyl group can be esterified with different acyl groups, such as by using succinic anhydride to form 3-O-succinyl oleanolic acid, which introduces an additional carboxylic acid function. researchgate.netmdpi.com
Amidation: Amide formation at the C-28 position is a common and fruitful derivatization strategy. nih.govresearchgate.net The synthesis usually begins by converting the carboxylic acid of 3-beta-O-acetyloleanolic acid into a more reactive acyl chloride using thionyl chloride. researchgate.net This intermediate is then reacted with a chosen amine (e.g., aniline, toluidine, or N,N-dimethylethylene diamine) in a solvent like benzene (B151609) to yield the corresponding amide. researchgate.netnih.gov This approach has been used to generate a wide array of amides, including anilides and hydrazides. nih.goviiarjournals.org
| Derivative Type | Modification Site | Synthetic Strategy | Example Reagents | Reference |
| Ester | C-28 (Carboxyl) | Methylation of acetylated OA | Iodomethane, Na₂CO₃ | nih.gov |
| Amide | C-28 (Carboxyl) | Acyl chloride formation followed by amination | SOCl₂, Aniline | nih.govresearchgate.net |
| Hydrazide | C-28 (Carboxyl) | Hydrazine reaction on acetylated OA | Hydrazine | iiarjournals.org |
| Ester | C-3 (Hydroxyl) | Acylation with anhydrides | Succinic anhydride | researchgate.net |
Beyond simple functional group derivatization, more complex modifications targeting the pentacyclic carbon skeleton of oleanane (B1240867) have been developed to create fundamentally new scaffolds. acs.org These advanced strategies aim to mimic nature's biosynthetic pathways to generate unnatural derivatives. acs.org
One notable example involves a stereospecific Wagner–Meerwein transposition that shifts the C-25 methyl group from its natural position at C-10 to C-1. acs.org This rearrangement was induced by first creating an allylic alcohol or an epoxyketone on the A-ring of the oleanane structure and then treating it with a Lewis acid like BF₃ etherate. acs.org Another significant skeletal modification is the rearrangement of the oleanane framework into a taraxerane skeleton. This has been achieved by reacting 3-O-acetyl-oleanolic acid with formic acid and hydrogen peroxide at high temperatures, resulting in the formation of a taraxeran-28,14β-olide. researchgate.net Such skeletal manipulations dramatically alter the molecule's three-dimensional shape and open avenues to novel structures that are not accessible through simple derivatization. acs.org
Modern synthetic methodologies have been applied to the oleanolic acid scaffold to rapidly generate libraries of complex derivatives.
Multi-Component Reactions (MCRs): Isocyanide-based multicomponent reactions, such as the Ugi and Passerini reactions, have been successfully employed. cabidigitallibrary.orgnih.gov Starting from oleanolic acid, these reactions combine multiple starting materials in a single step to create complex products like α-acylamino carboxamides and α-acyloxy carboxamides, offering a time- and cost-effective approach to diversity-oriented synthesis. cabidigitallibrary.orgnih.gov
Dimerization: The synthesis of oleanolic acid dimers represents another key strategy. tandfonline.commdpi.com In this approach, two molecules of oleanolic acid (or its 3-O-acetyl derivative) are linked together, typically via their C-17 carboxyl groups. mdpi.comdntb.gov.ua The linkage is achieved using bifunctional reagents, such as α,ω-dihalogenoalkanes, which act as spacers of varying lengths. dntb.gov.uanih.gov This dimerization creates large, bivalent molecules whose properties can be tuned by altering the nature and length of the linker chain. mdpi.com
Advanced Spectroscopic and Chromatographic Characterization in Research Contexts
Application of Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation of Derivatives and Metabolites
Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural confirmation of 3-beta-O-acetyloleanolic acid and its derivatives. Both ¹H and ¹³C NMR are utilized to provide a detailed map of the carbon and proton framework of the molecule.
In the ¹H NMR spectrum of 3-beta-O-acetyloleanolic acid, the presence of the acetyl group is confirmed by a characteristic singlet signal for the methyl protons (CH₃COO-) appearing around δ 2.04-2.06 ppm. nih.govacademie-sciences.fr This acetylation at the C-3 position leads to a noticeable downfield shift (deshielding) of the proton at C-3 (H-3) to approximately δ 4.42-4.45 ppm, compared to the signal in its parent compound, oleanolic acid, which appears around δ 3.43 ppm. nih.govacademie-sciences.fr The spectrum also reveals a characteristic olefinic proton signal for H-12 at approximately δ 5.19-5.27 ppm. academie-sciences.frsaudijournals.com
The ¹³C NMR spectrum provides further structural validation. The acetylation at C-3 is confirmed by the signal for this carbon appearing at approximately δ 80.9 ppm. academie-sciences.fr The carbonyl carbon of the acetyl group resonates at about δ 171.0 ppm, while the carboxylic acid carbonyl at C-28 is typically observed around δ 184.03 ppm. academie-sciences.frsaudijournals.com The olefinic carbons, C-12 and C-13, show signals at approximately δ 122.6 ppm and δ 143.6 ppm, respectively. saudijournals.com
When 3-beta-O-acetyloleanolic acid is further modified, for instance by methylation at the C-28 carboxylic acid group to form its methyl ester, ¹H NMR spectroscopy clearly shows a new singlet at around δ 3.61 ppm, corresponding to the methyl ester protons (CH₃OOC-). nih.gov This comprehensive data from both ¹H and ¹³C NMR, often supported by two-dimensional NMR techniques like COSY, HSQC, and HMBC, allows for the precise assignment of all protons and carbons, confirming the structure of derivatives and metabolites. nih.gov
| Proton | 3-beta-O-acetyloleanolic acid | Oleanolic Acid (for comparison) | 28-methyl, 3-acetyloleanane (AOAm) |
|---|---|---|---|
| H-3 | 4.42 - 4.45 nih.govacademie-sciences.fr | 3.43 nih.gov | - |
| H-12 | 5.19 - 5.27 academie-sciences.frsaudijournals.com | 5.59 nih.gov | - |
| CH₃ (acetyl) | 2.04 - 2.08 nih.govacademie-sciences.fr | - | 2.03 nih.gov |
| CH₃ (ester) | - | - | 3.61 nih.gov |
| Carbon | Chemical Shift (ppm) | Reference |
|---|---|---|
| C-3 | 80.9 | academie-sciences.fr |
| C-12 | 122.6 | saudijournals.com |
| C-13 | 143.6 | saudijournals.com |
| C-28 (Carboxylic Acid) | 184.03 | saudijournals.com |
| C=O (Acetyl) | 171.04 | saudijournals.com |
Mass Spectrometry (MS) and High-Resolution Mass Spectrometry (HRMS) in Elucidating New Structures and Impurities
Mass spectrometry (MS) and its high-resolution counterpart (HRMS) are critical for determining the molecular weight and elemental composition of 3-beta-O-acetyloleanolic acid, its derivatives, and any potential impurities.
For 3-beta-O-acetyloleanolic acid, electrospray ionization (ESI-MS) typically shows a molecular ion peak [M+H]⁺ at m/z 499 or a molecular ion [M+] at m/z 498, corresponding to the molecular formula C₃₂H₅₀O₄. saudijournals.comtjpr.org High-resolution mass spectrometry provides a more precise mass measurement, which can confirm the elemental composition and help to distinguish between compounds with the same nominal mass. The exact mass of 3-beta-O-acetyloleanolic acid is calculated to be 498.37091007 Da. nih.gov
MS is particularly valuable in identifying newly synthesized derivatives. For example, the methylation of 3-beta-O-acetyloleanolic acid to its methyl ester results in a new molecular ion peak at m/z 512. nih.gov This shift in mass directly corresponds to the addition of a methyl group. Similarly, the synthesis of other derivatives, such as amides or halogenated analogues, can be readily confirmed by the observed molecular ion in the mass spectrum. nih.govacademie-sciences.fr
Furthermore, MS is a powerful tool for identifying impurities in a sample. By detecting ions with different mass-to-charge ratios, it is possible to identify byproducts from a synthesis or degradation products. The fragmentation patterns observed in tandem mass spectrometry (MS/MS) can provide further structural information about these impurities, aiding in their identification. researchgate.net
Infrared (IR) Spectroscopy for Functional Group Analysis
Infrared (IR) spectroscopy is a rapid and effective method for identifying the key functional groups present in 3-beta-O-acetyloleanolic acid. The IR spectrum provides a characteristic fingerprint of the molecule, with specific absorption bands corresponding to the vibrations of different chemical bonds.
The IR spectrum of 3-beta-O-acetyloleanolic acid shows several key absorption bands. nih.gov A broad band in the region of 3205-3222 cm⁻¹ is indicative of the O-H stretching vibration of the carboxylic acid group. nih.govsaudijournals.com The presence of the acetyl group is confirmed by a strong absorption band around 1723-1734 cm⁻¹, corresponding to the C=O stretching of the ester. nih.govacademie-sciences.fr The C=O stretching of the carboxylic acid at C-28 is also observed in this region, typically around 1688-1711 cm⁻¹. nih.govacademie-sciences.fr
Other important absorptions include those for the sp³ C-H stretching of the alkane backbone, which appear around 2853-2969 cm⁻¹, and the C=C stretching of the alkene group at C-12, which is seen around 1457-1680 cm⁻¹. nih.govsaudijournals.com The C-O stretching of the ester is also identifiable, typically around 1235-1253 cm⁻¹. saudijournals.comtjpr.org
By comparing the IR spectrum of 3-beta-O-acetyloleanolic acid with that of its precursor, oleanolic acid, the acetylation at C-3 is clearly evident by the appearance of the ester carbonyl band and the corresponding decrease in the intensity of the broad O-H band from the alcohol group. nih.gov
| Functional Group | Absorption Range (cm⁻¹) | Reference |
|---|---|---|
| O-H (Carboxylic Acid) | 3205 - 3222 | nih.govsaudijournals.com |
| C-H (sp³) | 2853 - 2969 | nih.gov |
| C=O (Ester) | 1723 - 1734 | nih.govacademie-sciences.fr |
| C=O (Carboxylic Acid) | 1688 - 1711 | nih.govacademie-sciences.fr |
| C=C (Alkene) | 1457 - 1680 | nih.govsaudijournals.com |
| C-O (Ester) | 1235 - 1253 | saudijournals.comtjpr.org |
Chromatographic Techniques for Purity Assessment and Quantification in Research Samples (e.g., LC-MS/MS for Animal Plasma)
Chromatographic techniques are essential for the separation, purification, purity assessment, and quantification of 3-beta-O-acetyloleanolic acid in various research samples.
High-Performance Thin-Layer Chromatography (HPTLC) is often used for the initial qualitative analysis and to monitor the progress of reactions and extractions. hrpub.org It provides a relatively quick and simple way to separate compounds based on their polarity.
For more rigorous purity assessment and for purification, column chromatography is widely employed. nih.gov Silica (B1680970) gel is a common stationary phase, and a gradient of solvents, such as n-hexane and ethyl acetate (B1210297), is used to elute the compounds. nih.gov
High-Performance Liquid Chromatography (HPLC) is a powerful technique for both the quantification and purification of 3-beta-O-acetyloleanolic acid. hrpub.org Reverse-phase columns, such as C18, are frequently used with a mobile phase consisting of a mixture of acetonitrile (B52724) or methanol (B129727) and water, often with a small amount of acid like formic acid to improve peak shape. nih.govresearchgate.net
For the highly sensitive and selective quantification of 3-beta-O-acetyloleanolic acid in complex biological matrices like animal plasma, Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the method of choice. nih.govresearchgate.net This technique combines the separation power of HPLC with the detection sensitivity and specificity of tandem mass spectrometry. A validated LC-MS/MS method has been developed for the simultaneous determination of 3-beta-O-acetyloleanolic acid and its metabolite, oleanolic acid, in rat plasma. nih.govresearchgate.net This method typically involves a liquid-liquid extraction of the analytes from the plasma, followed by separation on a C18 column and detection using MS/MS in multiple reaction monitoring (MRM) mode. researchgate.netnih.gov This allows for the accurate measurement of the concentrations of both compounds over time, which is crucial for pharmacokinetic studies. nih.gov
| Technique | Application | Typical Conditions | Reference |
|---|---|---|---|
| HPTLC | Qualitative analysis, reaction monitoring | Silica gel plates with a mobile phase of toluene, ethyl acetate, and formic acid. | hrpub.org |
| Column Chromatography | Purification | Silica gel stationary phase with a gradient of n-hexane and ethyl acetate. | nih.gov |
| HPLC | Quantification and purification | Reverse-phase C18 column with a mobile phase of acetonitrile/methanol and water with formic acid. | nih.govresearchgate.net |
| LC-MS/MS | Quantification in biological matrices (e.g., rat plasma) | Liquid-liquid extraction, C18 column, detection by MS/MS in MRM mode. | nih.govresearchgate.net |
Investigation of in Vitro Biological Activities and Underlying Molecular Mechanisms
Antiproliferative and Apoptosis-Inducing Activities in Neoplastic Cell Lines
3-beta-O-acetyloleanolic acid, a pentacyclic triterpenoid (B12794562) compound, has demonstrated notable antiproliferative and apoptosis-inducing effects in various cancer cell lines. researchgate.netresearchgate.net Its ability to halt the growth of cancer cells and trigger programmed cell death is a key area of investigation.
Induction of Cell Cycle Arrest (e.g., G2/M phase)
Research indicates that derivatives of oleanolic acid can induce cell cycle arrest at different phases. For instance, some derivatives cause arrest at the G2/M phase in hepatocellular carcinoma cells. mdpi.com Another related compound, 3-O-acetyl-11-keto-β-boswellic acid (AKBA), has been shown to arrest glioblastoma cells at the G2/M phase by regulating the p21/FOXM1/cyclin B1 pathway. nih.gov While direct evidence for 3-beta-O-acetyloleanolic acid inducing G2/M phase arrest is still emerging, the activity of structurally similar compounds suggests a promising avenue for further research.
Apoptosis Induction Pathways (e.g., Death Receptor 5 (DR5) Upregulation, Caspase-8 and Caspase-3 Activation, Mitochondrial Pathway Modulation)
A significant mechanism through which 3-beta-O-acetyloleanolic acid exerts its anticancer effects is by inducing apoptosis, or programmed cell death. Studies have shown that it can trigger the extrinsic apoptosis pathway by upregulating Death Receptor 5 (DR5). researchgate.netnih.govresearchgate.net This upregulation leads to the activation of a caspase cascade, specifically involving caspase-8 and caspase-3, in human colon carcinoma HCT-116 cells. researchgate.netmdpi.comnih.govresearchgate.net
The compound also appears to modulate the mitochondrial, or intrinsic, apoptotic pathway. mdpi.com This involves the release of pro-apoptotic factors from the mitochondria. mdpi.com Furthermore, in human umbilical vein endothelial cells (HUVECs), 3-beta-O-acetyloleanolic acid has been observed to induce apoptosis, characterized by the activation of caspase-3. nih.govresearchgate.net
Table 1: Apoptosis Induction by 3-beta-O-acetyloleanolic Acid
| Cell Line | Apoptotic Pathway | Key Molecules Involved |
|---|---|---|
| HCT-116 (Human Colon Carcinoma) | Extrinsic Pathway | Upregulation of DR5, Activation of Caspase-8 and Caspase-3 researchgate.netnih.govresearchgate.net |
| HUVEC (Human Umbilical Vein Endothelial Cells) | Intrinsic Pathway | Activation of Caspase-3 nih.govresearchgate.net |
Modulation of Key Oncogenic Signaling Pathways (e.g., PI3K/Akt/mTOR, MAPK, NF-κB, STAT3, EGFR)
3-beta-O-acetyloleanolic acid has been found to influence several key signaling pathways that are often dysregulated in cancer. nih.gov It has been shown to suppress the phosphorylation of downstream signaling factors such as PI3K, FAK, AKT, and ERK1/2. researchgate.netnih.gov The PI3K/Akt/mTOR pathway is a crucial regulator of cell growth and survival, and its inhibition is a key target in cancer therapy. mdpi.com
Derivatives of oleanolic acid have been reported to inhibit the PI3K/Akt/mTOR/NF-κB signaling pathway. mdpi.com Furthermore, computational studies suggest that 3-beta-O-acetyloleanolic acid can influence key cancer-associated targets like EGFR, AKT1, and MAPK1 through pathways including PI3K-Akt and MAPK signaling. mdpi.com These pathways are integral to tumor proliferation, angiogenesis, and metastasis. mdpi.com
Anti-angiogenic and Anti-lymphangiogenic Effects
In addition to its direct effects on cancer cells, 3-beta-O-acetyloleanolic acid also exhibits potent anti-angiogenic and anti-lymphangiogenic properties, which are crucial for inhibiting tumor growth and metastasis.
Inhibition of Endothelial Cell Proliferation, Migration, and Tube Formation (e.g., HUVECs, HLMECs)
The compound has been shown to inhibit the proliferation, migration, and tube formation of human umbilical vein endothelial cells (HUVECs) and human lymphatic microvascular endothelial cells (HLMECs) in a dose-dependent manner. nih.govnih.gov These processes are fundamental to the formation of new blood and lymphatic vessels. Specifically, it has been observed to inhibit VEGF-A-induced proliferation, tube formation, and migration in HLMECs. nih.gov It also shows inhibitory effects on angiopoietin-1-treated HUVECs and HLMECs. nih.gov
Suppression of VEGF-A/VEGFR-1 and VEGFR-2 Signaling
A key mechanism behind the anti-angiogenic and anti-lymphangiogenic effects of 3-beta-O-acetyloleanolic acid is its ability to suppress the signaling of Vascular Endothelial Growth Factor-A (VEGF-A) and its receptors, VEGFR-1 and VEGFR-2. researchgate.netnih.govfrontiersin.org It has been shown to reduce the expression of VEGF-A and suppress the phosphorylation of VEGFR-1 and VEGFR-2 that is stimulated by VEGF-A. nih.govmdpi.com This inhibition of the VEGF-A/VEGFR signaling pathway is a critical step in preventing the formation of new blood and lymphatic vessels that tumors need to grow and spread. researchgate.netfrontiersin.org
Table 2: Anti-angiogenic and Anti-lymphangiogenic Effects of 3-beta-O-acetyloleanolic Acid
| Cell Type | Effect | Signaling Pathway |
|---|---|---|
| HUVECs, HLMECs | Inhibition of proliferation, migration, and tube formation nih.govnih.gov | Suppression of Angiopoietin-1/Tie-2 signaling nih.govnih.gov |
| HLMECs | Inhibition of VEGF-A-induced proliferation, tube formation, and migration nih.gov | Suppression of VEGF-A/VEGFR-1 and VEGFR-2 signaling researchgate.netnih.govfrontiersin.org |
Anti-inflammatory and Immunomodulatory Research
3 beta-O-acetyloleanolic acid has demonstrated notable anti-inflammatory and immunomodulatory effects in various in vitro models. These effects are primarily attributed to its ability to inhibit the production of pro-inflammatory mediators and modulate key inflammatory signaling pathways.
Research has shown that this compound can effectively suppress the production of several key pro-inflammatory molecules. Analogs of oleanolic acid, including its acetylated form, have been found to inhibit nitric oxide (NO) production. researchgate.net For instance, in lipopolysaccharide (LPS)-stimulated RAW 264.7 and J774A.1 macrophage cell lines, synthesized analogs of oleanolic acid demonstrated significant inhibition of NO production, with some analogs showing greater potency than the reference inhibitor, L-NAME. researchgate.net
Furthermore, the compound has been shown to reduce the expression and secretion of pro-inflammatory cytokines. In a mouse model of experimental autoimmune encephalomyelitis (EAE), treatment with oleanolic acid acetate (B1210297) (OAA) led to a significant suppression of tumor necrosis factor-alpha (TNF-α), interleukin-1 beta (IL-1β), and interleukin-6 (IL-6) mRNA levels in the central nervous system. frontiersin.org The serum levels of these pro-inflammatory cytokines, in addition to IL-17, were also markedly reduced in OAA-treated mice. frontiersin.org Specifically, some of the most potent NO inhibiting oleanolic acid analogs also demonstrated a moderate inhibition of LPS-induced TNF-α production and a weaker inhibition of IL-1β production in both RAW 264.7 and J774A.1 cells. researchgate.net
Table 1: In Vitro Inhibition of Pro-inflammatory Mediators by this compound and its Analogs
| Cell Line | Stimulant | Mediator Inhibited | Potency (IC50 or % Inhibition) | Reference |
|---|---|---|---|---|
| RAW 264.7 & J774A.1 | LPS | Nitric Oxide (NO) | IC50 values ranging from 2.66-41.7 µM | researchgate.net |
| RAW 264.7 & J774A.1 | LPS | TNF-α | 27.9-51.9% inhibition at 20 µg/mL | researchgate.net |
| RAW 264.7 & J774A.1 | LPS | IL-1β | 11.1-37.5% inhibition at 20 µg/mL | researchgate.net |
| CNS of EAE mice | - | TNF-α, IL-1β, IL-6 (mRNA) | Significantly suppressed | frontiersin.org |
| Serum of EAE mice | - | IL-17, IL-6, IL-1β | Significantly suppressed | frontiersin.org |
The anti-inflammatory effects of this compound are underpinned by its ability to modulate critical signaling pathways involved in the inflammatory response, such as the nuclear factor-kappa B (NF-κB) and mitogen-activated protein kinase (MAPK) pathways.
Oleanolic acid and its derivatives have been shown to interfere with the NF-κB signaling pathway. nih.govwjgnet.com This pathway is a key regulator of the expression of many pro-inflammatory genes. The inhibition of NF-κB activation is a crucial mechanism through which oleanolic acid derivatives exert their anti-inflammatory effects. nih.gov
In addition to the NF-κB pathway, the MAPK signaling cascade is another important target. 3-O-acetyloleanolic acid has been shown to inhibit the activation of downstream signaling factors involved in the angiopoietin-1/Tie-2 signaling pathway, including FAK, AKT, and ERK1/2, which are components of the MAPK pathway. nih.gov Furthermore, oleanolic acid has been reported to modulate the ERK-p53 mediated cell cycle arrest. nih.gov A derivative of oleanolic acid, 3-O-acetyloleanolic acid, was also found to upregulate the expression of death receptor 5 (DR5), which can trigger apoptosis through caspase activation, a process that can be influenced by MAPK signaling. nih.govmdpi.com
Antioxidant Capacity and Redox Homeostasis Regulation
This compound exhibits antioxidant properties, contributing to cellular protection against oxidative stress through both direct and indirect mechanisms.
The direct antioxidant activity of this compound has been evaluated using assays such as the 1,1-diphenyl-2-picrylhydrazyl (B32988) (DPPH) radical scavenging assay. Studies have demonstrated its capacity to neutralize free radicals. For instance, in one study, 3-acetyloleanolic acid was synthesized and its antioxidant activity was evaluated using the DPPH assay. nih.gov The results indicated that while oleanolic acid itself shows solid reducing power, its ability to donate a hydrogen atom to DPPH radicals is moderate. mdpi.com Another study also performed DPPH assays to evaluate the antioxidant activity of 3-acetyloleanolic acid. mdpi.com
Beyond direct radical scavenging, oleanolic acid and its derivatives can also enhance the body's endogenous antioxidant defense systems. Oleanolic acid has been shown to increase the levels of glutathione (B108866) (GSH), a crucial intracellular antioxidant. mdpi.com Furthermore, it can activate the nuclear factor erythroid 2-related factor 2 (Nrf2), a transcription factor that regulates the expression of a wide array of antioxidant and detoxifying enzymes. nih.govmdpi.com This activation of the Nrf2 pathway is a key mechanism for the indirect antioxidant effects of oleanolic acid derivatives.
Table 2: In Vitro Antioxidant Activity of this compound
| Assay | Finding | Reference |
|---|---|---|
| DPPH Radical Scavenging | Exhibited free radical scavenging potential. | nih.govmdpi.com |
| CUPRAC Assay | Showed significant reducing capacity. | mdpi.com |
| Endogenous Antioxidant Modulation | Oleanolic acid increases glutathione (GSH) levels and activates the Nrf2 pathway. | nih.govmdpi.commdpi.com |
Antiviral and Antimicrobial Research Investigations
Emerging research has begun to explore the potential of this compound as an antiviral and antimicrobial agent.
In the realm of antimicrobial research, 3-O-acetyloleanolic acid has demonstrated activity against various bacterial strains. In one study, it was isolated from Mystroxylon aethiopicum and showed antibacterial activity. niscpr.res.in Another study found that at a concentration of 20.0 mg/mL, 3-O-acetyl-oleanolic acid was effective against Escherichia coli, Vibrio cholerae, and Pseudomonas aeruginosa. tandfonline.com Furthermore, a study investigating derivatives of oleanolic acid reported that while the parent compound had activity against Salmonella typhimurium, its acetylated derivative showed reduced activity, suggesting that the free hydroxyl group at C3 is important for its antibacterial effect. academie-sciences.fr A separate study reported that 3-O-Acetyl-Oleanolic acid exhibited an MIC99 of 79.8 μg/ml against Mycobacterium tuberculosis. iomcworld.com
Regarding its antiviral potential, while research on this compound is still developing, oleanolic acid itself has shown promising antiviral activity against various viruses, including herpes simplex virus (HSV). nih.govmdpi.com It has been suggested that triterpenes from Clerodendrum species, including 3-O-acetyloleanolic acid, possess antiviral properties. researchgate.net
Table 3: In Vitro Antimicrobial Activity of this compound
| Microorganism | Activity | Concentration/MIC | Reference |
|---|---|---|---|
| Escherichia coli | Effective antimicrobial | 20.0 mg/mL | tandfonline.com |
| Vibrio cholerae | Effective antimicrobial | 20.0 mg/mL | tandfonline.com |
| Pseudomonas aeruginosa | Effective antimicrobial | 20.0 mg/mL | tandfonline.com |
| Mycobacterium tuberculosis H37RV | Antimycobacterial activity | MIC99 of 79.8 μg/ml | iomcworld.com |
| Salmonella typhimurium | Reduced activity compared to oleanolic acid | - | academie-sciences.fr |
Inhibition of Viral Replication (e.g., HIV-1, H5N1 Influenza)
Research into the antiviral properties of 3-beta-O-acetyloleanolic acid has revealed activity against Human Immunodeficiency Virus (HIV). The compound, extracted from the stems of Stauntonia obovatifoliola, has been shown to inhibit the HIV protease, an enzyme critical for viral replication. preprints.org In one study, its half-maximal inhibitory concentration (IC50) against HIV protease was determined to be 29.4 µg/ml. preprints.org The parent compound, oleanolic acid, is also known to inhibit HIV-1 replication, and chemical modifications are often explored to enhance this activity. researchgate.netnih.gov
While the direct effects of 3-beta-O-acetyloleanolic acid on the H5N1 influenza virus are not extensively documented, research has focused on other derivatives of its parent compound. A series of 3-O-β-chacotriosyl oleanolic acid analogs have been designed and evaluated as H5N1 entry inhibitors. nih.govscience.gov These studies found that the derivatives could bind to the viral hemagglutinin (HA) protein, preventing the virus from entering host cells. nih.govscience.govnih.gov This line of research suggests that the oleanane (B1240867) skeleton is a promising scaffold for developing new anti-influenza agents, although specific data on the acetylated form is limited.
Antifungal and Antibacterial Properties
3-beta-O-acetyloleanolic acid has demonstrated notable antibacterial capabilities. It was identified as a bioactive compound in extracts from the leaves of Mystroxylon aethiopicum, which are used in traditional medicine for treating infections. niscpr.res.in Bioassay-guided fractionation of the plant's extracts led to the isolation of 3-beta-O-acetyloleanolic acid as a key agent responsible for the observed antibacterial effects. niscpr.res.in
Extracts containing the compound were active against several bacterial strains, including Staphylococcus aureus, Enterococcus faecalis, Pseudomonas aeruginosa, and Escherichia coli. niscpr.res.in The n-hexane extract, in particular, showed a low average minimum inhibitory concentration (MIC) of 0.08 mg/mL, indicating strong inhibitory potential. niscpr.res.in Generally, the acylation of the parent oleanolic acid at the C-3 position is considered to yield more potent antibacterial agents. mdpi.com
Anti-parasitic Activity (e.g., Antimalarial against Plasmodium falciparum targets)
The compound has shown significant promise as an anti-parasitic agent, particularly against the malaria parasite Plasmodium falciparum and Leishmania species.
In antiplasmodial assays, 3-O-acetyloleanolic acid demonstrated greater potency than its parent compound, oleanolic acid. iomcworld.comresearchgate.net Against a chloroquine-sensitive strain (NF54) of P. falciparum, it recorded an IC50 value of 4.3 µg/ml, a significant improvement over oleanolic acid's IC50 of 27.4 µg/ml. iomcworld.comresearchgate.net Further studies have indicated its activity against multidrug-resistant strains of the parasite as well. d-nb.info
Computational studies have provided insight into its mechanism of action. Molecular docking analyses revealed that 3-beta-O-acetyl oleanolic acid has a high binding affinity for several critical P. falciparum protein targets, including plasmepsin II (PMII), histo-aspartic protein (HAP), and falcipain-2 (FP). researchgate.netmalariaworld.orgmalariaworld.org Its binding affinity was found to be higher than that of the conventional antimalarial drug artesunate (B1665782), suggesting a strong potential to inhibit these essential parasitic enzymes. researchgate.netmalariaworld.org The compound also showed a high binding affinity for P. falciparum erythrocyte membrane protein 1 (PfEMP1), a key protein in the parasite's ability to evade the host immune system. nanobioletters.com
| Target Organism | Metric | Result | Reference |
|---|---|---|---|
| Plasmodium falciparum (NF54 Strain) | IC50 | 4.3 µg/ml | iomcworld.com, researchgate.net |
| Plasmodium falciparum Protein Targets (Plasmepsin II, HAP, Falcipain-2) | Binding Affinity | Higher than artesunate (in silico) | researchgate.net, malariaworld.org |
| Plasmodium falciparum Immune Evasion Protein (PfEMP1) | Binding Affinity | High (in silico) | nanobioletters.com |
The compound has also been investigated for its activity against Leishmania. Studies have highlighted that the acetylation at the C-3 position of the oleanolic acid structure is important for its activity against Leishmania amazonensis. researchgate.nettandfonline.com
Other Investigational Biological Effects in Preclinical Models
Beyond its antimicrobial effects, 3-beta-O-acetyloleanolic acid has been evaluated in preclinical models for its potential therapeutic applications in metabolic, hepatic, and neurological disorders.
Antihyperglycemic Activity in Diabetic Animal Models
Research has identified the antihyperglycemic potential of 3-beta-O-acetyloleanolic acid. In a study using streptozotocin (B1681764) (STZ)-induced diabetic rats, the compound, which was isolated as a major constituent from the branches of Eysenhardtia platycarpa, demonstrated a significant ability to lower blood glucose levels. nih.govresearchgate.net A single administration resulted in a notable decrease in glucose levels in the diabetic models. ekb.egchemfaces.com
| Animal Model | Observation | Result | Time Point | Reference |
|---|---|---|---|---|
| Streptozotocin (STZ)-induced diabetic rats | Decrease in blood glucose level | 26.3 ± 3.7% | 7 hours post-treatment | ekb.eg |
Hepatoprotective Mechanisms in in vitro and Animal Models
The hepatoprotective effects of 3-beta-O-acetyloleanolic acid have been studied, particularly in the context of non-alcoholic fatty liver disease (NAFLD). In an animal model using high-fat diet-treated rats, the compound was shown to ameliorate NAFLD. nih.gov
The underlying mechanism appears to involve the activation of key metabolic signaling pathways. nih.govwjgnet.com Treatment with the compound led to an increased phosphorylation of AMP-activated protein kinase (AMPK), protein kinase B (AKT), and glycogen (B147801) synthase kinase 3β (GSK-3β) in the liver. nih.gov Furthermore, it enhanced the expression of glucose transporter type 2 (GLUT-2) and the low-density lipoprotein receptor (LDLR), suggesting an improvement in both glucose and lipid metabolism within the liver. nih.gov These findings point to a mechanism centered on the activation of AMPK-related pathways to combat the metabolic dysregulation characteristic of NAFLD. nih.gov
Neuroprotective Research and Relevant Pathways
Investigations into the neuroprotective potential of 3-beta-O-acetyloleanolic acid have identified a specific molecular target relevant to neurodegenerative diseases. The compound has been shown to be an inhibitor of butyrylcholinesterase (BChE), an enzyme implicated in the progression of Alzheimer's disease. nih.govresearchgate.net
Anti-platelet Aggregation Studies
Research has demonstrated that 3-beta-O-acetyloleanolic acid, particularly in a mixture with 3-β-acetylbetulinic acid (BAA/OAA), exhibits significant anti-platelet aggregation properties. tjpr.orgbioline.org.br Studies investigating its effect on platelet aggregation induced by agonists such as adenosine (B11128) diphosphate (B83284) (ADP) and thrombin have shown promising results. tjpr.orgbioline.org.br
The inhibitory activity of the BAA/OAA mixture on platelet aggregation is dose-dependent. tjpr.orgbioline.org.br Notably, this mixture has been found to have a more potent antiplatelet effect than aspirin, a commonly used antiplatelet agent. bioline.org.brbioline.org.br The modification of the hydroxyl group at the C3 position with an acetyl group is believed to be a key factor in the enhanced biological activity of these compounds. tjpr.orgbioline.org.br
Table 1: Inhibitory Concentration (IC50) of BAA/OAA Mixture on Platelet Aggregation
| Agonist | BAA/OAA IC50 (mg/mL) | Aspirin IC50 (mg/mL) |
|---|---|---|
| ADP | 3.05 | 7.36 |
| Thrombin | 2.86 | 6.45 |
Data sourced from multiple studies. bioline.org.brbioline.org.br
The mechanism behind this antiplatelet activity is thought to involve the modulation of peroxisome proliferator-activated receptors (PPARs). nih.govsemanticscholar.org These nuclear receptors are expressed in human platelets and play a role in regulating platelet activation and atherogenesis. nih.govsemanticscholar.org The activation of PPARs can lead to the inhibition of signaling pathways that are crucial for platelet aggregation. nih.gov
Antidepressant Potential through Neurotransmitter and Receptor Modulation
Recent studies have begun to explore the antidepressant potential of 3-beta-O-acetyloleanolic acid. Network pharmacology and molecular docking analyses have identified it as one of the most active compounds in certain medicinal plants with potential antidepressant effects. frontiersin.orgresearchgate.net
The proposed mechanism for its antidepressant-like effects involves the modulation of key signaling pathways and neurotransmitter systems in the brain. The PI3K-Akt and MAPK signaling pathways, which are implicated in the pathophysiology of depression, have been identified as potential targets. frontiersin.orgresearchgate.net
Furthermore, research on oleanolic acid derivatives suggests a possible interaction with the serotonergic system. For instance, oleanolic acid acrylate (B77674) has been shown to elicit an antidepressant-like effect that is mediated by the 5-HT1A receptor. nih.gov This derivative demonstrated a moderate inhibition of monoamine oxidase-A (MAO-A), an enzyme responsible for the breakdown of serotonin (B10506) and other neurotransmitters. nih.gov The involvement of the 5-HT1A receptor was confirmed by the attenuation of the antidepressant effect when pretreated with a selective 5-HT1A receptor antagonist. nih.gov While this study was on a different derivative, it points to a potential mechanism for oleanolic acid-based compounds.
Table 2: Potential Molecular Targets of 3-beta-O-acetyloleanolic Acid in Depression
| Target Class | Specific Target | Potential Effect |
|---|---|---|
| Signaling Pathway | PI3K-Akt | Regulation of neuronal survival and plasticity |
| Signaling Pathway | MAPK | Modulation of cellular responses to stress |
| Receptor | 5-HT1A | Modulation of serotonergic neurotransmission |
| Enzyme | MAO-A | Inhibition of neurotransmitter breakdown |
Information is based on studies of 3-beta-O-acetyloleanolic acid and related oleanolic acid derivatives. frontiersin.orgresearchgate.netnih.gov
The antidepressant potential of 3-beta-O-acetyloleanolic acid is a growing area of research, with computational and in vitro studies providing the initial evidence for its effects on crucial neurobiological pathways.
Preclinical in Vivo Efficacy Studies in Animal Models Non Human
Evaluation in Established Disease Models
Cancer Xenograft and Orthotopic Models (e.g., Oral Squamous Cell Carcinoma, Liver Cancer)
3-beta-O-acetyloleanolic acid has demonstrated notable antitumor activities in several in vivo cancer models. Its efficacy has been particularly highlighted in oral squamous cell carcinoma and liver cancer.
In an oral cancer sentinel lymph node (OCSLN) animal model, 3AOA was shown to inhibit tumor-induced lymphangiogenesis and sentinel lymph node metastasis. nih.govresearchgate.net This is a critical finding as lymph node metastasis is a primary prognostic factor in head and neck squamous cell carcinoma. nih.gov The compound was found to reduce the expression of the lymphangiogenic factor VEGF-A. nih.govfrontiersin.org In an orthotopic mouse model of oral cancer, 3AOA repressed tumor growth and tumor-triggered lymphangiogenesis. researchgate.netmdpi.com The mechanism for this was linked to the suppression of phosphorylation of key downstream signaling factors, including FAK, AKT, PI3K, and ERK1/2. researchgate.netmdpi.com
Studies on liver cancer models have also shown promising results. While much of the in vivo research has focused on its parent compound, oleanolic acid, derivatives like 3AOA are being explored for enhanced efficacy. unt.edunih.gov For instance, research has shown that oleanolic acid derivatives can significantly inhibit the growth of hepatocellular carcinoma (HCC) tumors in mice. unt.edumdpi.com Specifically, 3AOA has been noted for its therapeutic potential against hyperlipidemia in non-alcoholic fatty liver disease in rats, a condition often associated with liver cancer development. mdpi.comnih.gov
Furthermore, in a CT-26 allograft colon carcinoma animal model, 3AOA inhibited tumor growth and tumor-induced angiogenesis and lymphangiogenesis. researchgate.net This effect was mediated through the suppression of angiopoietin-1/Tie-2 signaling. mdpi.comresearchgate.net
Table 1: In Vivo Efficacy of 3-beta-O-acetyloleanolic Acid in Cancer Models
| Cancer Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Oral Squamous Cell Carcinoma | Oral Cancer Sentinel Lymph Node (OCSLN) Mouse Model | Inhibited tumor-induced lymphangiogenesis and sentinel lymph node metastasis. | nih.govresearchgate.netfrontiersin.org |
| Oral Squamous Cell Carcinoma | Orthotopic Mouse Model | Repressed tumor growth and lymphangiogenesis. | researchgate.netmdpi.com |
| Colon Carcinoma | CT-26 Allograft Mouse Model | Inhibited tumor growth, angiogenesis, and lymphangiogenesis. | mdpi.comresearchgate.net |
| Liver Cancer (related model) | High-Fat Diet-Induced NAFLD Rat Model | Ameliorated hyperlipidemia and lipid accumulation in the liver. | nih.govnih.govmdpi.com |
Inflammatory and Oxidative Stress-Induced Disease Models
The anti-inflammatory properties of 3-beta-O-acetyloleanolic acid have been evaluated in various animal models. In a mouse model of experimental autoimmune encephalomyelitis (EAE), a model for multiple sclerosis, treatment with oleanolic acid acetate (B1210297) (OAA), another name for 3AOA, reversed pathological changes. researchgate.netnih.gov Specifically, it reduced hind limb paralysis and the infiltration of inflammatory cells into the spinal cords of EAE mice. researchgate.netnih.gov The compound also decreased the expression of proinflammatory cytokines in the spinal cord and their levels in the serum. nih.gov
In a mouse model of 12-O-tetradecanoylphorbol-13-acetate (TPA)-induced skin inflammation, oleanolic acid and its derivatives demonstrated the ability to repress the expression of inflammatory genes. wjgnet.com Synthetic triterpenoid (B12794562) analogs of oleanolic acid have been found to be potent inhibitors of inflammation in mouse macrophages. researchgate.netnih.gov These compounds have also been shown to reduce Th1- and Th17-induced cytokine levels in plasma and CNS tissue in an EAE mouse model. researchgate.net
Diabetic Animal Models
3-beta-O-acetyloleanolic acid has shown significant antihyperglycemic activity in diabetic animal models. In streptozotocin (B1681764) (STZ)-induced diabetic rats, 3AOA, identified as a major constituent of Eysenhardtia platycarpa, demonstrated a significant decrease in blood glucose levels. chemfaces.comresearchgate.netnih.govekb.eg It has also been reported to decrease body weight in these models. researchgate.net
In high-fat diet-fed rats, a model for non-alcoholic fatty liver disease which is often associated with diabetes and metabolic syndrome, 3AOA administration significantly decreased body weight, liver weight, and serum levels of total cholesterol (TC), triglycerides (TG), and LDL-C. nih.gov This suggests a beneficial effect on metabolic parameters that are often dysregulated in diabetes.
Table 2: In Vivo Efficacy of 3-beta-O-acetyloleanolic Acid in Disease Models
| Disease Model | Animal Model | Key Findings | References |
|---|---|---|---|
| Experimental Autoimmune Encephalomyelitis (EAE) | C57/BL6 Mice | Reversed hind limb paralysis, reduced inflammatory cell infiltration and pro-inflammatory cytokine levels. | researchgate.netnih.gov |
| Streptozotocin (STZ)-Induced Diabetes | Wistar Rats | Significantly decreased blood glucose levels. | chemfaces.comresearchgate.netnih.govekb.egphcog.com |
| High-Fat Diet-Induced Non-alcoholic Fatty Liver Disease | Sprague-Dawley Rats | Decreased body weight, liver weight, and serum lipid levels. Ameliorated lipid accumulation in the liver. | nih.govnih.govmdpi.com |
Pharmacodynamic Biomarker Assessment in Animal Systems
In preclinical studies, the assessment of pharmacodynamic biomarkers is essential to understand the molecular effects of a compound. For 3-beta-O-acetyloleanolic acid, several biomarkers have been evaluated in animal systems.
In cancer models, a key pharmacodynamic effect is the modulation of signaling pathways related to angiogenesis and metastasis. In the OCSLN model, 3AOA treatment led to reduced expression of VEGF-A. nih.gov Furthermore, in an angiopoietin-1-induced CT-26 allograft colon carcinoma model, 3AOA was shown to inhibit the angiopoietin-1/Tie-2 signaling pathway. mdpi.comresearchgate.net
In inflammatory models such as EAE, serum levels of proinflammatory cytokines like IL-6, IL-17, IFN-γ, and IL-1β were significantly reduced in mice treated with 3AOA. nih.gov The mRNA levels of TNF-α, IL-1β, and IL-6 in the spinal cord were also suppressed. nih.gov
In a high-fat diet-induced rat model of NAFLD, adipokine array analyses revealed that 3AOA treatment increased the serum levels of several adipokines, including HGF, ICAM, IGF-1, and lipocalin-2, by more than 20-fold. nih.gov
Target Engagement Studies in Biological Systems (e.g., Animal Tissues)
Target engagement studies confirm that the compound interacts with its intended molecular target in a biological system. For 3-beta-O-acetyloleanolic acid, these studies have often focused on key proteins in signaling cascades.
In animal tissues from the OCSLN model, 3AOA was found to suppress the phosphorylation of vascular endothelial growth factor (VEGF) receptors -1 and -2. nih.gov It also suppressed the phosphorylation of downstream signaling factors including PI3K, AKT, FAK, and ERK1/2 in lymphatic endothelial cells. nih.govresearchgate.netmdpi.com
In the spinal cords of EAE mice, 3AOA treatment resulted in the downregulation of TLR2 and its downstream signaling molecules. researchgate.netnih.gov This indicates direct engagement with inflammatory signaling pathways in the central nervous system.
In the liver tissues of high-fat diet-fed rats, 3AOA administration significantly increased the expression of glucose transporter type 2 (GLUT-2) and the low-density lipoprotein receptor (LDLR). nih.gov Moreover, it increased the phosphorylation of AMP-activated protein kinase (AMPK), protein kinase B (AKT), and glycogen (B147801) synthase kinase 3β (GSK-3β), demonstrating engagement with key metabolic regulatory pathways. nih.gov
Bioavailability and Disposition Studies in Preclinical Species (e.g., Rat Plasma)
The bioavailability and disposition of a compound are critical parameters in preclinical development. A liquid chromatographic method using tandem mass spectrometry (LC-MS/MS) has been developed for the simultaneous determination of 3-beta-O-acetyloleanolic acid (referred to as OAA) and its active metabolite, oleanolic acid (OA), in rat plasma. researchgate.netnih.govsci-hub.ru
Following intravenous administration of 3AOA to rats, plasma concentrations of both 3AOA and oleanolic acid were monitored over time. nih.gov This indicates that 3AOA is hydrolyzed in vivo to oleanolic acid. researchgate.netnih.gov The development of this bioanalytical method was successful and adhered to regulatory standards for accuracy and precision, enabling its use in pharmacokinetic studies. nih.gov While specific bioavailability percentages from oral administration in the public literature are limited, the ability to measure both the parent compound and its primary metabolite in plasma is fundamental for comprehensive pharmacokinetic profiling. sci-hub.ruirb.hr
Structure Activity Relationship Sar Studies and Rational Molecular Design
Impact of Specific Structural Modifications on Biological Potency and Selectivity
SAR studies have been instrumental in elucidating how modifications to the 3-beta-O-acetyloleanolic acid scaffold affect its biological efficacy and target selectivity. Key areas of modification include the A-ring, C-ring, and the C-28 carboxyl group.
Modifications at the C-3 Position: The acetylation of the C-3 hydroxyl group of oleanolic acid to form 3-beta-O-acetyloleanolic acid has been shown to be beneficial for certain biological activities. mdpi.com For instance, this modification can potentiate the antiproliferative activity against various cancer cell lines. mdpi.com Studies have indicated that the presence of an acetoxy group at C-3 can be particularly effective against cell lines like MCF-7 (breast cancer). mdpi.com Furthermore, the stereochemistry at the C-3 position is critical, with the 3β-configuration often being more potent than the 3α-isomer. nih.govmdpi.com For example, alteration of the C-3 configuration from 3β to 3α in some oleanolic acid derivatives was found to enhance the selective index in antiviral studies. nih.gov
Modifications at the C-28 Carboxyl Group: The C-28 carboxyl group is another "active portion" of the molecule that is frequently targeted for modification. acs.orgmdpi.com Derivatization at this position, such as the formation of amides or esters, has been shown to significantly increase antitumor activity. mdpi.comnih.gov For instance, the synthesis of C-28 amides of 3-oxo-oleanolic acid derivatives has yielded compounds with potent cytotoxicity against a panel of cancer cell lines. researchgate.net The introduction of bulky substituents at C-28 can also influence activity, with some studies showing that linking a monosaccharide like mannose can confer antiproliferative effects. acs.org
Modifications at Other Positions:
C-Ring: The introduction of an oxo group at the C-11 position has been shown to enhance the selective index of some derivatives while maintaining their antiviral activities. nih.gov Creating a 12-oxo-9(11)-en moiety in the C-ring can significantly enhance bioactivity. researchgate.net
A-Ring: Besides the C-3 position, other modifications in the A-ring, such as the introduction of a 2-cyano-3-oxo-1(2)-en system, have been found to significantly enhance the bioactivity of semi-synthetic triterpenoids. researchgate.net
The following table summarizes the impact of some key structural modifications on the biological activity of 3-beta-O-acetyloleanolic acid and related derivatives.
| Modification Site | Modification | Impact on Biological Activity | Reference(s) |
| C-3 | Acetylation (3-beta) | Potentiates antiproliferative activity. mdpi.com | mdpi.com |
| C-3 | Alteration to 3-alpha configuration | Can enhance selective index in antiviral activity. nih.gov | nih.gov |
| C-28 | Amide or ester formation | Significantly increases antitumor activity. mdpi.comnih.gov | mdpi.comnih.gov |
| C-28 | Linkage of a monosaccharide (e.g., Mannose) | Can confer antiproliferative activity. acs.org | acs.org |
| C-11 | Introduction of an oxo group | Can enhance the selective index in antiviral activity. nih.gov | nih.gov |
| C-Ring | Formation of a 12-oxo-9(11)-en moiety | Significantly enhances bioactivity. researchgate.net | researchgate.net |
| A-Ring | Introduction of a 2-cyano-3-oxo-1(2)-en system | Significantly enhances bioactivity. researchgate.net | researchgate.net |
Identification of Key Pharmacophoric Groups for Target Interactions
A pharmacophore represents the essential three-dimensional arrangement of functional groups required for a molecule to interact with a specific biological target. For 3-beta-O-acetyloleanolic acid and its derivatives, several key pharmacophoric groups have been identified.
The fundamental pharmacophore of oleanane-type triterpenoids includes:
The 3β-hydroxyl group (or its acetylated form): This group is crucial for various biological activities. mdpi.com The stereochemistry at this position is of particular importance for therapeutic activity. mdpi.com
The C-28 carboxyl group: This acidic functionality is a key interaction point and has been identified as an "active portion" of the molecule. acs.org
Molecular docking studies have provided further insights into the specific interactions of these pharmacophoric groups. For instance, in the context of anti-influenza activity, molecular simulations have shown that derivatives can bind tightly to the hemagglutinin (HA2) protein near the fusion peptide, preventing viral entry. nih.gov Similarly, docking studies against Plasmodium falciparum protein targets have highlighted the importance of the pentacyclic triterpene scaffold in achieving high binding affinities. malariaworld.org
Rational Design Principles for the Development of Novel Derivatives
The insights gained from SAR studies and pharmacophore modeling have established several rational design principles for developing novel and more potent derivatives of 3-beta-O-acetyloleanolic acid.
Hybrid Molecule Approach: A promising strategy involves the creation of hybrid molecules that combine the 3-beta-O-acetyloleanolic acid scaffold with other pharmacologically active moieties. For example, hybrids of 3-acetyl-oleanolic acid with nitric oxide (NO) donors have shown increased cytotoxicity. nih.gov This approach aims to leverage the synergistic effects of both components to enhance therapeutic efficacy.
Target-Specific Modifications: Rational design often focuses on modifying the lead compound to improve its interaction with a specific biological target. For instance, based on docking studies, oleanolic acid derivatives have been rationally designed to inhibit topoisomerases I and II, key enzymes in cancer progression. researchgate.net This involves introducing substituents that can form specific hydrogen bonds or hydrophobic interactions within the enzyme's active site.
Improving Physicochemical Properties: A significant challenge with oleanolic acid and some of its derivatives is their poor water solubility, which can limit bioavailability. nih.gov Rational design principles are therefore also applied to improve these properties. This can involve the introduction of polar groups, such as amino acids or sugars, at the C-28 position to enhance solubility and absorption. acs.org
Systematic Exploration of Substituents: A systematic approach to derivatization involves exploring a range of substituents at key positions to optimize activity. For example, the synthesis of a series of C-28 amides with different amine moieties allows for the investigation of how the size, shape, and electronic properties of the substituent influence cytotoxicity. researchgate.net
The following table outlines some of the rational design principles applied to 3-beta-O-acetyloleanolic acid and its parent compound.
| Design Principle | Strategy | Example | Reference(s) |
| Hybridization | Combining with other active moieties. | Hybrids with nitric oxide (NO) donors. nih.gov | nih.gov |
| Target-Specific Design | Modifying for enhanced interaction with a specific enzyme. | Design of topoisomerase I and II inhibitors. researchgate.net | researchgate.net |
| Solubility Enhancement | Introduction of polar groups. | Linkage of monosaccharides at C-28. acs.org | acs.org |
| Systematic Derivatization | Exploring a variety of substituents at key positions. | Synthesis of a series of C-28 amides. researchgate.net | researchgate.net |
Computational Chemistry and Cheminformatics Approaches
Molecular Docking Simulations for Ligand-Target Interactions
Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. This method is extensively used to understand how 3-beta-O-acetyloleanolic acid interacts with various protein targets at the molecular level.
Research has shown that 3-beta-O-acetyloleanolic acid demonstrates significant binding affinities to multiple protein targets implicated in various diseases. For instance, in the context of malaria, molecular docking studies revealed that this compound exhibits strong binding to several Plasmodium falciparum protein targets, including plasmepsin II (PMII), histo-aspartic protein (HAP), and falcipain-2 (FP-2). malariaworld.orgnih.gov The binding affinities were often comparable or even superior to those of known antimalarial drugs like artesunate (B1665782). malariaworld.org Specifically, the binding affinity for PMII was reported as -12.9 kcal/mol, for HAP as -13.2 kcal/mol, and for FP-2 as -12.3 kcal/mol. malariaworld.org These interactions are predominantly hydrophobic, with some hydrogen bonding also observed, such as the interaction with Gln209 in the active site of FP-2. malariaworld.org
In the realm of cancer research, molecular docking has been employed to investigate the interactions of 3-beta-O-acetyloleanolic acid with targets involved in hepatocellular carcinoma (HCC). mdpi.com The compound showed favorable binding energies against several key proteins, suggesting its potential as an anti-cancer agent. mdpi.com Similarly, in studies related to depression, 3-acetyloleanolic acid was identified as one of the most active compounds from Alchornea laxiflora, with molecular docking validating its binding to core targets like SRC, EGFR, PIK3R1, AKT1, and MAPK1. nih.gov
Furthermore, docking studies have explored its potential as an inhibitor of nuclear factor kappa-light-chain-enhancer of activated B cells (NF-κB), a key player in inflammatory processes. acs.org These studies predicted a binding mode to the p52 subunit of NF-κB, suggesting a potential mechanism for its anti-inflammatory effects. acs.org
Table 1: Molecular Docking Binding Affinities of 3-beta-O-acetyloleanolic acid with Various Protein Targets
Molecular Dynamics Simulations for Complex Stability and Conformational Analysis
Following molecular docking, molecular dynamics (MD) simulations are often performed to assess the stability of the ligand-protein complex and to analyze its conformational changes over time. These simulations provide a more dynamic picture of the interaction, taking into account the flexibility of both the ligand and the protein.
MD simulations have been instrumental in validating the docking results for 3-beta-O-acetyloleanolic acid. In antimalarial studies, 100 ns MD simulations confirmed the stability of the complexes formed between the compound and the P. falciparum protein targets PMII, HAP, and FP-2. malariaworld.orgnih.gov The root-mean-square deviation (RMSD) of the protein-ligand complexes remained stable throughout the simulation, indicating that the compound remains securely bound within the active site. malariaworld.org For example, the FP2-3 beta-O-acetyl oleanolic acid complex showed stable RMSD values, confirming a stable interaction. malariaworld.org
Similarly, in cancer research, MD simulations were used to evaluate the dynamic stability of complexes involving targets for hepatocellular carcinoma. mdpi.com Although specific simulations for 3-acetyloleanolic acid were part of a broader study, the methodology confirmed the stability of related compound-protein complexes, suggesting a similar stability for 3-acetyloleanolic acid. mdpi.com These simulations help to refine the understanding of the binding mode and the key residues involved in maintaining the stability of the complex.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Biology
Quantitative Structure-Activity Relationship (QSAR) modeling is a computational approach that aims to correlate the chemical structure of a compound with its biological activity. By developing mathematical models, QSAR can predict the activity of new or untested compounds, thereby guiding the synthesis and selection of molecules with desired therapeutic properties.
While specific QSAR models focusing solely on 3-beta-O-acetyloleanolic acid are not extensively detailed in the provided context, the compound has been included in broader QSAR studies. For example, in a study aimed at identifying agonists for the free fatty acid receptor 1 (FFA1), a potential target for type 2 diabetes, 3-O-acetyloleanolic acid was identified as having a high predicted affinity (pEC50 > 7.5) based on a QSAR model. mdpi.comnih.gov This suggests its potential as a lead compound for the development of new antidiabetic agents.
Another study utilized QSAR analysis to determine the relationship between the structure of acetylated oleanolic acid dimers and their expected pharmacological activities, including cytotoxic effects on various cancer cell lines. mdpi.comresearchgate.net This highlights the utility of QSAR in predicting the biological potential of derivatives of oleanolic acid.
Network Pharmacology and Systems Biology Approaches for Multi-Target Identification
Network pharmacology is a holistic approach that investigates the complex interactions between drugs, targets, and diseases within the context of biological networks. This systems biology-based method helps to identify multiple targets for a single compound and to understand its mechanism of action from a network perspective.
Network pharmacology studies have identified 3-acetyloleanolic acid as a key bioactive component in medicinal plants like Alchornea laxiflora. mdpi.comnih.gov In research exploring the antidepressant potential of this plant, 3-acetyloleanolic acid was associated with 34 target genes. mdpi.com This multi-target engagement is a hallmark of many natural products and can contribute to their therapeutic efficacy.
In the context of liver cancer, network pharmacology analysis of Alchornea laxiflora constituents, including 3-acetyloleanolic acid, helped to construct a bioactive-target network. mdpi.com This approach identified key hub genes and signaling pathways that are potentially modulated by the compound, providing a systems-level view of its anti-cancer mechanism. mdpi.com These studies underscore the power of network pharmacology in elucidating the complex mechanisms of action of natural compounds and in identifying novel therapeutic targets.
Advanced Research Methodologies and Omics Integration
Transcriptomic Profiling of Cellular Responses to 3β-O-Acetyloleanolic Acid
Transcriptomic analysis reveals how 3β-O-acetyloleanolic acid modulates gene expression to elicit cellular responses. Studies have shown that the compound can significantly alter the expression of genes involved in critical cellular processes such as apoptosis, cell cycle regulation, and signal transduction.
A key finding from transcriptomic studies is the upregulation of the gene encoding for Death Receptor 5 (DR5), also known as tumor necrosis factor-related apoptosis-inducing ligand receptor 2 (TRAIL-R2). researchgate.netmdpi.comnih.gov This upregulation sensitizes cancer cells, such as human colon carcinoma HCT-116 cells, to apoptosis. researchgate.netmdpi.com Research has also indicated that derivatives of its parent compound, oleanolic acid, can elevate the expression of tumor suppressor genes while downregulating genes that act as proliferation regulators. nih.gov
Furthermore, 3β-O-acetyloleanolic acid has been found to stimulate the production of Fibroblast Growth Factor 21 (FGF21) by upregulating the transcription factor nuclear receptor Nr4a1 in C2C12 myotubes. researchgate.net In studies involving a conjugate of oleanolic acid and aspirin, a significant increase in the mRNA expression of Toll-like Receptor 1 (TLR-1) was observed, whereas TLR-3 expression remained unchanged. frontiersin.org The compound also appears to influence the Wnt signaling pathway, as evidenced by the significant decrease in the expression of associated genes in treated cells. nih.gov
| Gene/Pathway | Modulation | Cellular Context/Model | Observed Effect |
|---|---|---|---|
| DR5 (TNFRSF10B) | Upregulation | Human Colon Carcinoma (HCT-116) | Enhancement of TRAIL-mediated apoptosis. mdpi.comnih.gov |
| Nr4a1 | Upregulation | C2C12 Myotubes | Stimulation of FGF21 production. researchgate.net |
| Wnt Signaling Genes | Downregulation | Wound Healing Assay Model | Decreased migratory activity of cells. nih.gov |
| Tumor Suppressor Genes | Upregulation | General (Oleanolic Acid & Esculetin) | Increased cell senescence. nih.gov |
| Proliferation Regulator Genes | Downregulation | General (Oleanolic Acid & Esculetin) | Increased cell senescence. nih.gov |
Proteomic Analysis of Target Modulation and Protein Expression Changes
Proteomic studies complement transcriptomic data by analyzing changes at the protein level, including expression, post-translational modifications, and protein-protein interactions. Research on 3β-O-acetyloleanolic acid has identified key protein targets and pathway modulations.
The compound is known to induce apoptosis through both extrinsic and intrinsic pathways. researchgate.net Proteomic analysis has confirmed the upregulation and activation of key apoptotic proteins, including initiator caspases (caspase-8, caspase-9) and the effector caspase-3. researchgate.netmdpi.comsemanticscholar.org Concurrently, levels of pro-apoptotic proteins like Bak and the tumor suppressor proteins p53 and p21 are increased, while the anti-apoptotic protein Bcl-2 is downregulated. researchgate.netsemanticscholar.org
In the context of angiogenesis and cell signaling, 3β-O-acetyloleanolic acid has been shown to inhibit the phosphorylation of the Tie-2 receptor, a key regulator of vascular maturation. researchgate.net This leads to the suppression of downstream signaling factors, with studies noting the inhibition of phosphorylated forms of FAK, Akt, JNK, ERK1/2, and p38 MAPK. researchgate.net Network pharmacology approaches have further identified potential core protein targets for the compound, including SRC, EGFR, PIK3R1, AKT1, and MAPK1, suggesting its regulatory role in critical signaling cascades like the PI3K-Akt and MAPK pathways. researchgate.netmdpi.com
| Protein Target | Modulation | Signaling Pathway | Observed Effect |
|---|---|---|---|
| Caspase-3 | Upregulation/Activation | Apoptosis | Execution of apoptosis. researchgate.netmdpi.comsemanticscholar.org |
| Caspase-8 | Upregulation/Activation | Extrinsic Apoptosis | Initiation of apoptosis. researchgate.netmdpi.comsemanticscholar.org |
| Caspase-9 | Upregulation/Activation | Intrinsic Apoptosis | Initiation of apoptosis. researchgate.net |
| Bcl-2 | Downregulation | Intrinsic Apoptosis | Promotion of apoptosis. researchgate.netsemanticscholar.org |
| Bak | Upregulation | Intrinsic Apoptosis | Promotion of apoptosis. researchgate.netsemanticscholar.org |
| p53 | Upregulation | Cell Cycle/Apoptosis | Tumor suppression. researchgate.netsemanticscholar.org |
| Phospho-Tie-2 | Inhibition | Angiogenesis/Lymphangiogenesis | Suppression of endothelial cell activation. researchgate.net |
| Phospho-Akt | Inhibition | PI3K-Akt Signaling | Inhibition of cell survival and proliferation. researchgate.netresearchgate.net |
| Phospho-ERK1/2 | Inhibition | MAPK/ERK Signaling | Inhibition of cell proliferation. researchgate.net |
Metabolomic Investigations of Induced Biological Shifts
Metabolomic investigations aim to identify and quantify the small-molecule metabolites within a biological system, providing a functional readout of the cellular state. While direct, large-scale metabolomic profiling of 3β-O-acetyloleanolic acid's effects is an emerging area, existing studies provide foundational knowledge.
A key metabolic fate of 3β-O-acetyloleanolic acid in vivo is its hydrolysis to its parent compound, oleanolic acid. nih.gov A liquid chromatography-tandem mass spectrometry (LC-MS/MS) method has been developed to simultaneously determine both 3β-O-acetyloleanolic acid and oleanolic acid in plasma, which is crucial for pharmacokinetic and metabolic studies. nih.gov This bioconversion is significant because many of the broader metabolic shifts observed may be attributed to the subsequent actions of oleanolic acid.
Studies on oleanolic acid have revealed its capacity to induce significant metabolic alterations, including the suppression of lipogenesis, protein synthesis, and aerobic glycolysis in cancer cells. mdpi.com Furthermore, oleanolic acid treatment has been shown to modulate brain metabolism in animal models. nih.gov In plant metabolomics, a study of Calendula officinalis flowers tentatively identified an acetyloleanolic acid glucuronide hexoside, indicating that glycosylation is a metabolic pathway for this compound in plants. preprints.org These findings highlight the importance of understanding the compound's metabolism and the systemic shifts induced by its metabolites.
| Compound | Role/Context | Method of Identification | Significance |
|---|---|---|---|
| 3β-O-Acetyloleanolic acid | Parent Compound | LC-MS/MS | The administered agent subject to metabolic changes. nih.gov |
| Oleanolic acid | Primary Metabolite (in vivo) | LC-MS/MS | Active metabolite produced by hydrolysis; induces metabolic shifts. mdpi.comnih.gov |
| Acetyloleanolic acid glucuronide hexoside | Plant Metabolite | UPLC-PDA-HRMS | A glycosylated derivative found in Calendula officinalis. preprints.org |
Future Research Directions and Translational Perspectives
Exploration of Novel Biological Targets and Therapeutic Applications
While 3-beta-O-acetyloleanolic acid, a derivative of the naturally occurring triterpenoid (B12794562) oleanolic acid, has demonstrated a range of pharmacological activities, ongoing research seeks to uncover new biological targets and expand its therapeutic potential. nih.gov Current knowledge highlights its role in cancer, inflammation, and metabolic disorders. nih.govmdpi.com Future investigations are likely to focus on its potential as an antimalarial agent, with studies showing its activity against Plasmodium falciparum. malariaworld.orgknapsackfamily.com
In the context of cancer, 3-beta-O-acetyloleanolic acid has been shown to induce apoptosis in various cancer cell lines, including colon carcinoma, ovarian carcinoma, and endometrial carcinoma cells. nih.govnih.govmdpi.comunt.edu A key mechanism identified is the upregulation of death receptor 5 (DR5), which triggers the extrinsic caspase signaling cascade. nih.govmdpi.comunt.edunih.govirb.hrresearchgate.net Research is expanding to explore its effects on other cancer types and to elucidate further molecular pathways. For instance, its anti-angiogenic and anti-lymphangiogenic properties, mediated through the suppression of VEGF-A signaling, present a promising avenue for inhibiting tumor growth and metastasis. medchemexpress.comresearchgate.net
Beyond cancer, the anti-inflammatory properties of 3-beta-O-acetyloleanolic acid are a significant area of interest. nih.gov It has been shown to alleviate cisplatin-induced nephrotoxicity by inhibiting caspase and RIPK pathways, suggesting its potential as an adjunct therapy to mitigate the side effects of chemotherapy. researchgate.netpreprints.org Furthermore, its ability to regulate Toll-like receptor 2 (TLR2) signaling suggests applications in autoimmune diseases like experimental autoimmune encephalomyelitis. nih.gov
Development and Evaluation of Advanced Drug Delivery Systems for Preclinical Models
A significant hurdle in the clinical translation of 3-beta-O-acetyloleanolic acid and its parent compound, oleanolic acid, is their poor aqueous solubility and limited bioavailability. nih.govresearchgate.net To overcome these challenges, the development of advanced drug delivery systems is a key focus of future research. Nanotechnology-based approaches, such as nanoparticles, nanocarriers, and encapsulation techniques, are being actively explored to enhance the therapeutic efficacy of this compound in preclinical models. nih.govmdpi.comhku.hk
Various nanocarrier systems have been investigated for oleanolic acid, which can be adapted for its acetylated derivative. These include:
Cubic Liquid Crystalline Nanoparticles (LCNPs): These systems have shown high encapsulation efficiency and drug loading for oleanolic acid, improving its topical delivery and anti-inflammatory activity. nih.govresearchgate.net
Solid Lipid Nanoparticles (SLNs): SLNs have demonstrated the ability to increase the bioavailability of oleanolic acid. mdpi.com
Liposomes: Liposomal formulations have been shown to significantly increase the plasma concentration of oleanolic acid compared to conventional tablets. mdpi.com
Nano-emulsions and Nanosuspensions: These formulations aim to improve the dissolution rate and bioavailability of oleanolic acid. nih.govmdpi.com
The primary goals of these advanced delivery systems are to improve solubility, enhance stability, control release, and potentially target specific tissues or cells, thereby maximizing the therapeutic effect while minimizing potential side effects. researchgate.netnih.gov
Synergistic Combination Strategies with Existing Agents in Preclinical Models
To enhance therapeutic outcomes and potentially reduce drug dosages and associated toxicities, researchers are investigating the synergistic effects of 3-beta-O-acetyloleanolic acid in combination with existing therapeutic agents. This approach is being explored across various disease models, particularly in cancer and infectious diseases.
In oncology, combining 3-beta-O-acetyloleanolic acid with conventional chemotherapeutic drugs or other natural compounds is a promising strategy. For instance, oleanolic acid has been shown to act synergistically with metformin, an antidiabetic drug, in reducing blood glucose and improving liver pathology in diabetic mice. semanticscholar.org Similar synergistic potential is anticipated for its acetylated form. The ability of 3-beta-O-acetyloleanolic acid to sensitize cancer cells to apoptosis by upregulating death receptors could enhance the efficacy of TRAIL-mediated therapies. irb.hr
In the realm of infectious diseases, oleanolic acid has demonstrated a synergistic effect with aminoglycoside antibiotics against Acinetobacter baumannii. plos.orgnih.gov This is achieved by increasing the permeability of the bacterial membrane and altering its energy metabolism. plos.orgnih.gov Such findings pave the way for preclinical studies to evaluate 3-beta-O-acetyloleanolic acid as an adjuvant to combat drug-resistant bacterial infections. up.ac.za
Unexplored Biological Activities and Mechanistic Pathways
While significant progress has been made in understanding the biological activities of 3-beta-O-acetyloleanolic acid, there remain numerous unexplored avenues for research. Future studies will likely delve deeper into novel mechanistic pathways to uncover its full therapeutic potential.
One area of interest is its pro-oxidant activity in certain cancer cells, which contrasts with the generally observed antioxidant effects of its parent compound, oleanolic acid. mdpi.com Understanding the context-dependent switch between antioxidant and pro-oxidant behavior could lead to more targeted cancer therapies.
The compound's effect on mitochondrial function is another area ripe for exploration. It has been shown to induce apoptosis through a reactive oxygen species (ROS)-independent mitochondrial pathway in ovarian and endometrial cancer cells. nih.gov Further investigation into the specific mitochondrial proteins and signaling cascades involved could reveal novel therapeutic targets. nih.gov
Additionally, the immunomodulatory effects of 3-beta-O-acetyloleanolic acid warrant further investigation. Its ability to regulate TLR signaling suggests a broader role in modulating immune responses beyond what is currently known. nih.gov Exploring its impact on other immune cell types and signaling pathways could open up new therapeutic applications for a range of inflammatory and autoimmune conditions.
Advances in Synthetic Methodologies for Complex Derivatives
To enhance the potency, selectivity, and pharmacokinetic properties of 3-beta-O-acetyloleanolic acid, the development of advanced synthetic methodologies for creating complex derivatives is crucial. Chemical modifications of the oleanolic acid scaffold have already yielded potent compounds, and further innovation in synthesis will continue to drive the discovery of new therapeutic agents. mdpi.comnih.gov
Current synthetic strategies often involve modifications at the C-3 hydroxyl group and the C-28 carboxylic acid group. nih.govresearchgate.net For example, the synthesis of 3-beta-O-acetyloleanolic acid itself is a straightforward acetylation of oleanolic acid using acetic anhydride (B1165640) in pyridine (B92270). nih.govtandfonline.com
Future advancements in synthetic chemistry will likely focus on:
More complex ester and amide derivatives: Creating a diverse library of derivatives by reacting the C-28 carboxylic acid with various amines and alcohols can lead to compounds with improved biological activity. researchgate.nettandfonline.com
Glycosylation: The synthesis of glycoside derivatives of oleanolic acid has been shown to be a viable strategy for creating new bioactive compounds. nih.gov
Hybrid compounds: Combining the 3-beta-O-acetyloleanolic acid scaffold with other pharmacologically active molecules, such as nonsteroidal anti-inflammatory drugs (NSAIDs), can result in hybrid compounds with dual or enhanced activities. mdpi.com
Dimerization: The synthesis of oleanolic acid dimers has been shown to produce compounds with high cytotoxic activity. mdpi.comnih.gov
These advanced synthetic approaches will enable the generation of a wide array of novel derivatives for biological screening, facilitating the identification of next-generation therapeutic agents based on the 3-beta-O-acetyloleanolic acid structure.
Q & A
Q. How can researchers confirm the purity and structural identity of 3 beta-O-acetyloleanolic acid?
- Methodological Answer : To confirm purity, use HPLC-UV with a C18 column and a mobile phase gradient of acetonitrile/water (0.1% formic acid), monitoring at 210 nm. For structural validation, combine ¹H/¹³C NMR spectroscopy (e.g., δ 2.05 ppm for acetyl protons, δ 170-175 ppm for carbonyl carbons) and high-resolution mass spectrometry (HRMS) (expected [M+H]⁺ ion at m/z 531.3834). Cross-reference spectral data with published databases or synthetic standards .
Q. What standardized assays are recommended for initial cytotoxicity screening of this compound?
- Methodological Answer : Use MTT assays on human cancer cell lines (e.g., HepG2, MCF-7) with a dose range of 1–100 µM. Include positive controls (e.g., doxorubicin) and normalize viability against DMSO-treated cells. Validate results via flow cytometry (Annexin V/PI staining) to distinguish apoptosis from necrosis. Ensure triplicate runs and statistical analysis (ANOVA, p < 0.05) .
Advanced Research Questions
Q. How can researchers resolve contradictory data on the anti-inflammatory efficacy of this compound across different in vivo models?
- Methodological Answer : Conduct a systematic meta-analysis of existing studies, focusing on variables such as:
- Dosage regimens (acute vs. chronic administration).
- Model specificity (e.g., carrageenan-induced edema vs. LPS-induced sepsis).
- Biomarker consistency (e.g., TNF-α, IL-6 levels).
Use multivariate regression to identify confounding factors and validate findings through in vitro NF-κB inhibition assays .
Q. What experimental strategies optimize the regioselective acetylation of oleanolic acid to yield this compound?
- Methodological Answer : Employ DMAP-catalyzed acetylation in anhydrous pyridine at 60°C for 6 hours. Monitor reaction progress via TLC (hexane:ethyl acetate 3:1, Rf ~0.4). Purify via flash chromatography and characterize intermediates using FT-IR (C=O stretch at 1740 cm⁻¹). Compare yields (typically 75–85%) against alternative methods (e.g., enzymatic acetylation) .
Data Analysis & Validation
Q. How should researchers address variability in IC₅₀ values for this compound across cytotoxicity studies?
- Methodological Answer : Perform sensitivity analysis to assess:
- Cell line authenticity (STR profiling).
- Serum concentration effects (e.g., 2% vs. 10% FBS).
- Assay plate reader calibration .
Use Bland-Altman plots to quantify inter-lab variability and establish standardized protocols via consensus guidelines .
Experimental Design
Q. What in silico approaches can predict the pharmacokinetic profile of this compound prior to in vivo trials?
- Methodological Answer : Utilize molecular docking (AutoDock Vina) to predict binding affinity for serum albumin and CYP3A4 metabolism. Apply Physiologically Based Pharmacokinetic (PBPK) modeling (e.g., GastroPlus) to simulate absorption/distribution. Validate predictions with ex vivo intestinal perfusion models .
Analytical Techniques Comparison Table
Key Considerations for Research Design
- Reproducibility : Document all synthetic steps and analytical parameters in line with FAIR data principles .
- Ethical Compliance : Ensure animal studies follow ARRIVE guidelines and include sham controls .
- Data Transparency : Share raw spectral data and dose-response curves in supplementary materials .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
